![molecular formula C8H14N2O2 B14423518 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one CAS No. 83396-06-9](/img/structure/B14423518.png)
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one typically involves the Prins cyclization reaction. This method allows for the construction of the spirocyclic scaffold in a single step, often using a Grubbs catalyst . The reaction conditions generally include the use of solvents like dichloromethane and reagents such as piperidin-4-one .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, and employing continuous flow reactors for scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Often used to modify the oxidation state of the compound, affecting its biological activity.
Substitution: Commonly involves replacing one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxa-1,5-diazaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . This interaction is facilitated by the compound’s ability to bind to the active site of the protein, thereby inhibiting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic structure but differs in the positioning of oxygen and nitrogen atoms.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecane: These compounds also feature spirocyclic frameworks but include additional oxygen or nitrogen atoms.
Uniqueness
2-Oxa-1,5-diazaspiro[5.5]undecan-4-one is unique due to its specific arrangement of oxygen and nitrogen within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and beyond .
Propriétés
Numéro CAS |
83396-06-9 |
|---|---|
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-oxa-1,5-diazaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C8H14N2O2/c11-7-6-12-10-8(9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11) |
Clé InChI |
YSDXQBADJQZURO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)NC(=O)CON2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzenesulfonyl)methyl]-4-fluoro-2-nitrobenzene](/img/structure/B14423435.png)
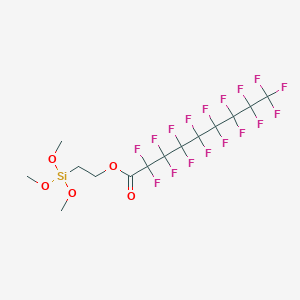

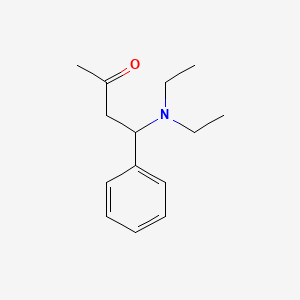

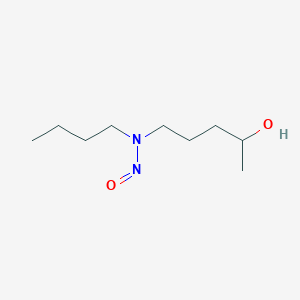
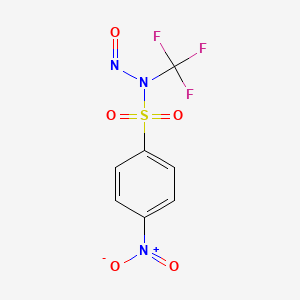


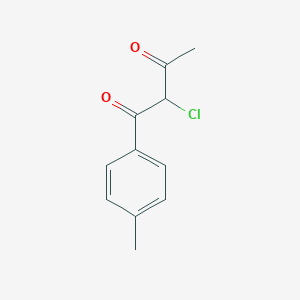
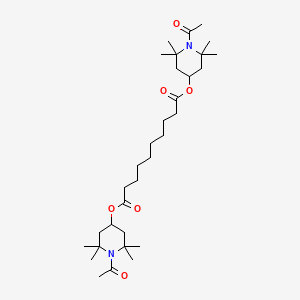

![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
